(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone
Description
The compound (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a methanone derivative featuring a piperidinyl core substituted with a (4-methoxyphenyl)thio methyl group and a 5-phenylisoxazol-3-yl moiety. Its structure combines a lipophilic thioether linkage, a methoxy-substituted aromatic ring, and a bicyclic isoxazole system.
Synthesis likely involves coupling a 5-phenylisoxazole-3-carbonyl chloride with a 4-(((4-methoxyphenyl)thio)methyl)piperidine intermediate, following established methods for heterocyclic methanones . The 4-methoxyphenyl group may enhance membrane permeability, while the isoxazole ring contributes to electronic stabilization and hydrogen-bonding capacity .
Properties
IUPAC Name |
[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-27-19-7-9-20(10-8-19)29-16-17-11-13-25(14-12-17)23(26)21-15-22(28-24-21)18-5-3-2-4-6-18/h2-10,15,17H,11-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUQHJCHLFELAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone has garnered attention in pharmaceutical research due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, therapeutic potential, and related case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 346.45 g/mol. The structure features a piperidine ring substituted with a thioether and an isoxazole moiety, which are critical for its biological activity.
Anticancer Activity
Research indicates that compounds with similar structural motifs often exhibit anticancer properties . The presence of the isoxazole ring is particularly notable, as it has been associated with inhibition of tumor growth and induction of apoptosis in various cancer cell lines. For instance, studies have shown that derivatives of isoxazole can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell cycle regulation and apoptosis .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes. For example, it may interact with acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. Inhibition of AChE can enhance cholinergic transmission, potentially benefiting conditions like Alzheimer's disease .
Biological Activity Data
The following table summarizes the biological activities reported for (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone and its derivatives:
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| AChE Inhibition | 2.14 ± 0.003 | |
| Anticancer (e.g., MCF-7 cells) | IC50 < 10 | |
| Antimicrobial | IC50 < 20 | |
| Urease Inhibition | 1.13 ± 0.003 |
Case Studies and Research Findings
- Anticancer Studies : In vitro studies have demonstrated that the compound can significantly reduce cell viability in various cancer cell lines, including breast (MCF-7) and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .
- Neuroprotective Effects : The compound's potential neuroprotective effects were evaluated in models of neurodegeneration, showing promise in enhancing cognitive function and reducing neuroinflammation .
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Compound A : (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone
- Structural Similarities: Methanone backbone. Piperazine/piperidine heterocycle (enhances solubility and target binding).
- Differences: Triazole-pyrimidine core vs. isoxazole: The former may engage in stronger π-π stacking but lower metabolic stability. 4-Methylpiperazine: Improves aqueous solubility compared to the target’s thioether-linked piperidine.
Compound B : 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole
- Structural Similarities :
- 4-Methoxyphenyl group (lipophilicity and π-stacking).
- Bicyclic heterocycle (benzothiazole vs. isoxazole).
- Differences: Pyrazoline ring: Conformational flexibility may improve target adaptability but reduce selectivity. Benzothiazole: Electron-deficient system compared to isoxazole, altering charge distribution.
Compound C : [5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl] pyridin-3-yl methanone
- Structural Similarities: Methanone group. Aromatic phenyl and heterocyclic substituents.
- Differences :
- Indole moiety : Enhances hydrogen-bonding capacity but may reduce blood-brain barrier penetration.
- Dihydropyrazole : Partial saturation increases solubility but reduces rigidity.
Physicochemical and Bioactivity Comparison
Mechanistic Insights from Structural Variations
- Thioether vs.
- Isoxazole vs. Pyrazoline/Benzothiazole : Isoxazole’s electron-rich nature may favor interactions with polar residues in enzyme active sites, while pyrazoline’s flexibility could improve binding to allosteric pockets .
- Piperidine vs. Piperazine : Piperazine’s additional nitrogen in Compound A improves solubility but may reduce blood-brain barrier penetration compared to the target’s piperidine .
Methodological Considerations for Similarity Assessment
As highlighted in , structural similarity is a key predictor of bioactivity . Computational methods (e.g., Tanimoto coefficient, pharmacophore mapping) would classify the target compound as moderately similar to Compounds A–C (Tanimoto indices ~0.4–0.6). Divergences in core heterocycles and substituents explain reduced bioactivity overlap despite shared methanone and aromatic features .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
